5-Fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
5-Fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a pyridone derivative characterized by a fluorine substituent at position 5 and a methyl group at the N1 position of the dihydropyridine ring. The methyl group at N1 contributes to steric and solubility properties.
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
5-fluoro-1-methyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c1-9-3-4(8)2-5(6(9)10)7(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
JSOYTIFMCQIBEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Heterocyclization of Meldrum’s Acid Derivatives
One of the foundational methods involves heterocyclization starting from aminomethylidene derivatives of Meldrum’s acid and cyano(thio)acetamide in ethanol. The reaction proceeds under mild conditions, followed by acidification to precipitate the product:
- Starting Materials: Aminomethylidene derivative of Meldrum’s acid (0.01 mol), cyano(thio)acetamide (0.01 mol)
- Solvent: Ethanol (10 mL)
- Reaction Time: 24 hours at room temperature
- Workup: Acidification with concentrated HCl to pH 5, maintained for 3 hours
- Yield: Pyridine derivatives obtained in 68-74% yield.
This method generally yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be further functionalized to introduce the fluorine and methyl groups.
Alkylation and Fluorination Steps
Analytical Data Supporting Preparation
Summary of Preparation Strategies
| Step | Description | Conditions/Notes | Yield (%) |
|---|---|---|---|
| Heterocyclization | Aminomethylidene Meldrum’s acid + cyanoacetamide | Ethanol, 24 h, acidification pH 5 | 68-74 |
| N-Methylation | Reaction with methyl iodide + K2CO3 | DMF, room temp, 2-3 days | ~60-70 |
| Fluorination | Electrophilic fluorination (details sparse) | - | - |
| Coupling with coumarin | Coumarin-3-carboxylic acid + 5-fluoro-1-methyl-2-oxoindolin-3-yl acetate + Et3N | Acetone, room temp, 22 h, column chromatography | Efficient |
Research Findings and Notes
The heterocyclization approach utilizing Meldrum’s acid derivatives is a versatile and reproducible method to access the pyridine core with carboxylic acid functionality.
Alkylation at the nitrogen is best achieved under mild basic conditions with potassium carbonate in polar aprotic solvents such as DMF, allowing selective methylation without affecting the carboxylic acid or keto groups.
Fluorination at the 5-position is critical for biological activity and requires careful control to avoid side reactions; however, detailed fluorination methods specific to this compound are limited in the literature and may require adaptation from related pyridine fluorination protocols.
Purification by flash column chromatography using petroleum ether and ethyl acetate mixtures is effective for isolating the pure compound after synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
5-Fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring fused to a carbonyl group and a carboxylic acid. It has a molecular weight of approximately 173.13 g/mol and a molecular formula of . The presence of a fluorine atom at the 5-position is crucial to its chemical properties and biological activity.
Applications
5-Fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is primarily used in medicinal chemistry and material science. It is explored for its potential as an antimicrobial agent and as a building block in synthesizing more complex pharmaceutical compounds.
Antimicrobial Applications
Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acids have antimicrobial properties against various Gram-positive and Gram-negative bacteria. The fluorine atom may enhance antimicrobial activity due to increased lipophilicity and potential interactions with biological targets. Interaction studies suggest that pyridine derivatives may interact with enzymes or receptors involved in metabolic pathways, potentially leading to new therapeutic strategies against infections.
Medicinal Chemistry
This compound is used in synthesizing more complex pharmaceutical compounds. Its unique structure makes it a valuable building block in organic synthesis for various chemical applications.
Material Science
The compound is explored for applications in material science due to its unique structure. Specifically, the cyano group offers different reactivity patterns and potential applications in this field.
Structural Analogs
Several compounds share structural similarities with 5-Fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid:
| Compound Name | Unique Features |
|---|---|
| 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Lacks fluorine substitution; serves as a precursor for further modifications |
| 5-Chloro-1-methyl-2-oxo-1,2-dihydropyridine | Chlorine substitution may alter biological activity compared to fluorine |
| 5-Cyano-2-oxo-1,2-dihydropyridine | Contains a cyano group, offering different reactivity patterns and potential applications in materials science |
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be contextualized by comparing it to related pyridone derivatives. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous compounds in .
Key Observations
Bulkier substituents (e.g., benzyl in 4n or 4-(trifluoromethyl)benzyl in ) reduce solubility in polar solvents but may improve lipid membrane permeability, a critical factor in drug design.
Biological Activity Pyridone derivatives with electron-withdrawing groups (e.g., fluorine, chlorine) often exhibit enhanced pharmacological activity. For example, cannabinoid receptor agonists () utilize dimethyl and aryl groups for receptor binding, suggesting that the target compound’s methyl and fluorine substituents could similarly modulate affinity . The carboxylic acid moiety in all listed compounds enables salt formation, improving bioavailability.
Synthetic Methodologies The target compound’s synthesis likely parallels methods for analogous structures, such as alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with methyl halides under basic conditions (e.g., K₂CO₃ in DMF) . In contrast, compounds like 4n require multi-step acylations, highlighting the simplicity of monosubstituted derivatives.
Biological Activity
5-Fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1785264-14-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula: C₇H₆FNO₃
- Molecular Weight: 171.13 g/mol
- Structure: The compound features a dihydropyridine core with a fluorine substituent, which may influence its biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds in the dihydropyridine class. For instance, derivatives of dihydropyridines have shown effectiveness against various viral strains, including hepatitis and herpes viruses. The introduction of fluorine in the structure often enhances the lipophilicity and bioavailability of these compounds, potentially leading to improved antiviral activity .
Anticancer Activity
5-Fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been explored for its antiproliferative effects on cancer cell lines. In vitro studies have demonstrated that certain derivatives exhibit significant inhibition of cell growth in human tumor cell lines such as HeLa and HCT116. The mechanism of action is thought to involve interference with cell cycle progression and apoptosis induction .
Anti-inflammatory Effects
Compounds similar to 5-fluoro derivatives have been reported to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is influenced by various structural features:
- Fluorine Substitution: Enhances lipophilicity and may improve receptor binding affinity.
- Methyl Group: Contributes to steric effects that can affect enzyme interactions.
Understanding these relationships is crucial for optimizing the pharmacological profiles of new derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid?
- Methodology : A common approach involves refluxing intermediates in a 3:1 ethanol/HCl mixture, followed by recrystallization to isolate the product. For example, analogous dihydropyridine derivatives were synthesized via cyclization of precursors under acidic conditions, achieving yields >65% . Amide formation steps (e.g., General Procedure F1 in medicinal chemistry protocols) may also be adapted for functionalization .
Q. How is this compound characterized in academic research?
- Methodology :
- NMR spectroscopy : Key signals include δ ~2.56 ppm (methyl groups) and δ ~8.69 ppm (aromatic protons), with ¹³C NMR confirming carbonyl (δ ~175 ppm) and fluorinated aromatic carbons .
- Mass spectrometry : ESIMS typically shows [M+1] peaks (e.g., m/z 311.1 for analogous structures) .
- Purity analysis : HPLC (e.g., 97.34% purity) and LCMS (94.77% homogeneity) are critical for validation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodology :
- Solvent selection : Ethanol/HCl mixtures (3:1 v/v) enhance cyclization efficiency .
- Temperature control : Reflux (e.g., 1 hour) minimizes side reactions while promoting ring closure .
- Catalyst screening : Acidic or metal catalysts (not explicitly detailed in evidence) could be explored for rate acceleration.
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Cross-validation : Combine ¹H/¹³C NMR with high-resolution MS and elemental analysis. For example, in a related study, discrepancies between predicted and observed aromatic proton shifts were resolved via 2D NMR (COSY, HSQC) .
- X-ray crystallography : If crystalline derivatives (e.g., hydrate forms) are available, structural confirmation can resolve ambiguities .
Q. What computational methods support the study of this compound’s reactivity?
- Methodology :
- DFT calculations : Predict reaction pathways (e.g., keto-enol tautomerism) and optimize transition states for fluorinated intermediates.
- Docking studies : For bioactive derivatives, molecular docking into target enzymes (e.g., kinases) can rationalize structure-activity relationships .
Q. How does the hydrate form influence stability and bioactivity?
- Methodology :
- Stability assays : Compare hydrate (e.g., hemihydrate) and anhydrous forms via thermogravimetric analysis (TGA) and accelerated degradation studies .
- Solubility testing : Hydrates often exhibit improved aqueous solubility, critical for pharmacokinetic profiling .
Analytical and Methodological Considerations
Q. What protocols ensure batch-to-batch consistency in academic synthesis?
- Methodology :
- In-process controls : Monitor reaction progress via TLC or inline IR spectroscopy.
- Standardized purification : Recrystallization from ethanol or methanol ensures consistent purity (>95% by HPLC) .
Q. How are salt forms (e.g., dihydrochloride) synthesized and characterized?
- Methodology :
- Salt formation : Treat the free base with HCl in anhydrous ether, followed by lyophilization .
- Characterization : Confirm salt stoichiometry via ion chromatography and ¹⁹F NMR .
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
